molecular formula C7H6N2O3 B13040426 3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid

3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid

Katalognummer: B13040426
Molekulargewicht: 166.13 g/mol
InChI-Schlüssel: HPHDFVAHJRWLEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid is a heterocyclic compound that features both pyrazole and oxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with an oxazole derivative under specific conditions that promote cyclization . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid may involve bulk synthesis techniques, including the use of continuous flow reactors and scalable catalytic processes. These methods aim to optimize yield and purity while minimizing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the compound’s structure .

Wissenschaftliche Forschungsanwendungen

3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methylpyrazolo[1,5-a]pyrimidine
  • 3-Methylpyrazolo[5,1-c]-1,2,4-triazine
  • 3-Methylpyrazolo[1,5-a]-1,3,5-triazine

Uniqueness

3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid is unique due to the presence of both pyrazole and oxazole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C7H6N2O3

Molekulargewicht

166.13 g/mol

IUPAC-Name

3-methylpyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c1-4-3-12-6-2-5(7(10)11)8-9(4)6/h2-3H,1H3,(H,10,11)

InChI-Schlüssel

HPHDFVAHJRWLEL-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC2=CC(=NN12)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.